
5-(Piperazin-1-yl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a piperazine group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a condensation reaction where thiophene-2-carboxylic acid is reacted with piperazine in the presence of a suitable condensing agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperazin-1-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Piperazin-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperazine group, making it less versatile in terms of chemical reactivity.
5-(Piperazin-1-yl)methylthiophene-2-carboxylic acid: Similar structure but with a methyl group, which can affect its chemical properties and reactivity.
Uniqueness
5-(Piperazin-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both the piperazine and carboxylic acid groups, which provide a combination of reactivity and potential biological activity not found in simpler thiophene derivatives .
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
5-piperazin-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)7-1-2-8(14-7)11-5-3-10-4-6-11/h1-2,10H,3-6H2,(H,12,13) |
Clé InChI |
UGVBSUWDVVJPFH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



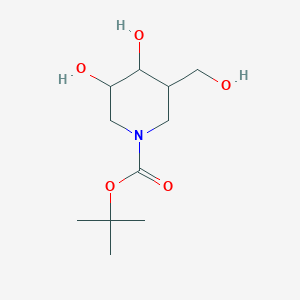


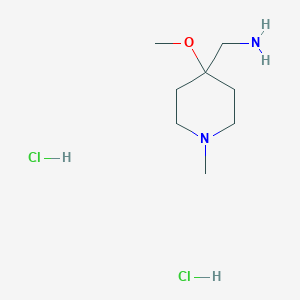
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
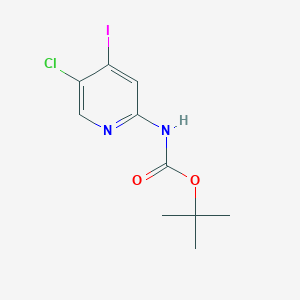
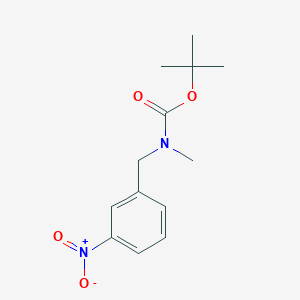
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
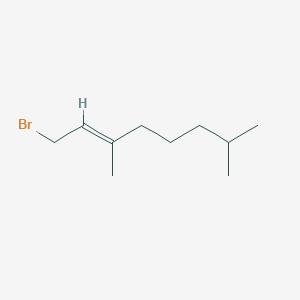
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
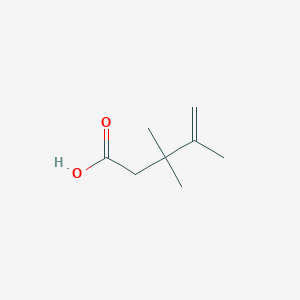
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
